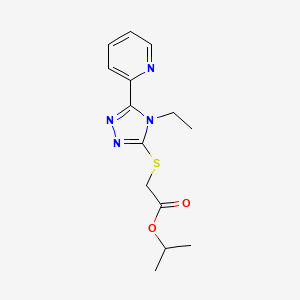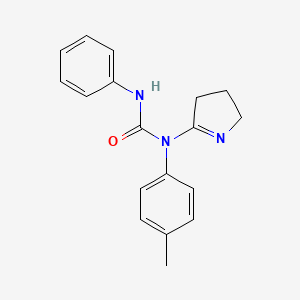![molecular formula C13H10Cl2N4OS B12136914 5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136914.png)
5-[(3,4-Dichlorophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3,4-Diclorofenil)metiltio]-3-(2-furil)-1,2,4-triazol-4-amina es un compuesto orgánico sintético que pertenece a la clase de derivados del triazol. Este compuesto se caracteriza por la presencia de un anillo de triazol, un anillo de furano y un grupo diclorofenil. Ha despertado interés en diversos campos de la investigación científica debido a sus posibles propiedades biológicas y químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-[(3,4-Diclorofenil)metiltio]-3-(2-furil)-1,2,4-triazol-4-amina típicamente implica los siguientes pasos:
Formación del Anillo de Triazol: El anillo de triazol se puede sintetizar mediante la ciclización de precursores apropiados como derivados de hidrazina y disulfuro de carbono.
Introducción del Grupo Diclorofenil: El grupo diclorofenil se puede introducir mediante reacciones de sustitución nucleofílica utilizando cloruro de 3,4-diclorobencilo.
Unión del Anillo de Furano: El anillo de furano se puede unir mediante una reacción de acoplamiento con furfural o sus derivados.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-[(3,4-Diclorofenil)metiltio]-3-(2-furil)-1,2,4-triazol-4-amina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo diclorofenil o en el anillo de triazol.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes en condiciones ácidas o básicas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores en condiciones anhidras.
Sustitución: Nucleófilos como aminas, tioles y haluros en condiciones apropiadas de solvente y temperatura.
Principales Productos Formados
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de derivados de triazol reducidos.
Sustitución: Formación de derivados de triazol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en la química de coordinación.
Biología: Se investiga por sus posibles propiedades antimicrobianas, antifúngicas y antivirales.
Medicina: Se explora su potencial como agente terapéutico en el tratamiento de enfermedades como el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 5-[(3,4-Diclorofenil)metiltio]-3-(2-furil)-1,2,4-triazol-4-amina implica su interacción con dianas moleculares y vías específicas:
Dianas Moleculares: El compuesto puede dirigirse a enzimas, receptores u otras proteínas involucradas en procesos biológicos.
Vías Implicadas: Puede interferir con vías celulares como la transducción de señales, vías metabólicas o replicación del ADN.
Comparación Con Compuestos Similares
Compuestos Similares
5-[(3,4-Diclorofenil)metiltio]-1,2,4-triazol: Carece del anillo de furano pero comparte los grupos triazol y diclorofenil.
3-(2-Furil)-1,2,4-triazol-4-amina: Carece del grupo diclorofenil pero contiene los anillos de triazol y furano.
Singularidad
5-[(3,4-Diclorofenil)metiltio]-3-(2-furil)-1,2,4-triazol-4-amina es única debido a la combinación de sus características estructurales, que contribuyen a sus distintas propiedades químicas y biológicas. La presencia tanto del anillo diclorofenil como del anillo de furano, junto con el núcleo de triazol, proporciona un andamiaje versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C13H10Cl2N4OS |
|---|---|
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C13H10Cl2N4OS/c14-9-4-3-8(6-10(9)15)7-21-13-18-17-12(19(13)16)11-2-1-5-20-11/h1-6H,7,16H2 |
Clave InChI |
UPLXZPPPHFIFQE-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dichloro-N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12136833.png)
![N-{3-[(3,4-dimethoxyphenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B12136837.png)
![3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136838.png)

![2-[3-(4-chlorophenyl)-4-oxo(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)]-N-(3-methylphenyl)acetamide](/img/structure/B12136853.png)

![N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide](/img/structure/B12136865.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136868.png)
![(4E)-1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(2-fluorophenyl)pyrrolidine-2,3-dione](/img/structure/B12136885.png)
![(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy(4-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12136892.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-propoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136898.png)

![1-[(3,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B12136902.png)

